molecular formula C8H9NO4 B2806820 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid CAS No. 1259988-41-4

2-Amino-2-(2,5-dihydroxyphenyl)acetic acid

Cat. No.: B2806820
CAS No.: 1259988-41-4
M. Wt: 183.163
InChI Key: YJVLTUAAYZRZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2,5-dihydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of phenylacetic acid, featuring an amino group and two hydroxyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dihydroxybenzaldehyde.

    Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.

    Carboxylation: The resulting amine is then subjected to carboxylation to introduce the acetic acid moiety. This can be achieved using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,5-dihydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

2-Amino-2-(2,5-dihydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid involves its interaction with various molecular targets:

    Enzymes: It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.

    Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

    Pathways: It can affect signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3,5-dihydroxyphenyl)acetic acid: Similar structure but with hydroxyl groups at different positions.

    2-Amino-2-(2-hydroxyphenyl)acetic acid: Lacks one hydroxyl group compared to 2-Amino-2-(2,5-dihydroxyphenyl)acetic acid.

Uniqueness

This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-amino-2-(2,5-dihydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c9-7(8(12)13)5-3-4(10)1-2-6(5)11/h1-3,7,10-11H,9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVLTUAAYZRZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.